

Technical Data Sheet: (3-(Trifluoromethyl)pyridin-2-yl)methanamine hydrochloride

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Compound of Interest

Compound Name: (3-(Trifluoromethyl)pyridin-2-yl)methanamine hydrochloride

Cat. No.: B151384

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Audience: Researchers, scientists, and drug development professionals.

Chemical Identity and Properties

(3-(Trifluoromethyl)pyridin-2-yl)methanamine hydrochloride is a fluorinated pyridine derivative. The trifluoromethyl group significantly enhances lipophilicity and can influence the compound's biological activity, making it a valuable intermediate in medicinal chemistry and agrochemical research.^[1]

Below is a summary of its key chemical properties.

Property	Value	Source(s)
Molecular Formula	C ₇ H ₇ F ₃ N ₂ ·HCl	^[1] ^[2]
Molecular Weight	212.6 g/mol	^[1] ^[2] ^[3]
CAS Number	1187932-68-8	^[1] ^[3]
Appearance	Off-white solid	^[1]
Purity	≥ 90% (by NMR)	^[1]
Storage Conditions	Store at 0-8 °C	^[1]

Note: The molecular weight of the free base, (3-(Trifluoromethyl)pyridin-2-yl)methanamine, is 176.14 g/mol .[\[4\]](#)[\[5\]](#)

Applications in Research and Development

This compound serves as a critical building block in the synthesis of more complex molecules. Its structural motifs are found in various bioactive compounds.

- **Pharmaceutical Development:** It is a key intermediate for synthesizing pharmaceuticals, particularly those targeting neurological disorders, due to its ability to interact with specific receptors.[\[1\]](#)
- **Agrochemical Chemistry:** The trifluoromethylpyridine moiety is a key structural element in several active ingredients for crop protection.[\[1\]](#)[\[6\]](#) This compound is used in formulating pesticides and herbicides to improve their efficacy.[\[1\]](#)
- **Analytical Chemistry:** It can be used as a reagent in chromatographic techniques to enhance the separation and identification of complex mixtures.[\[1\]](#)

Experimental Protocols

While specific, detailed experimental protocols for this exact molecule are proprietary to chemical suppliers, a general protocol for the characterization and analysis of similar compounds is outlined below.

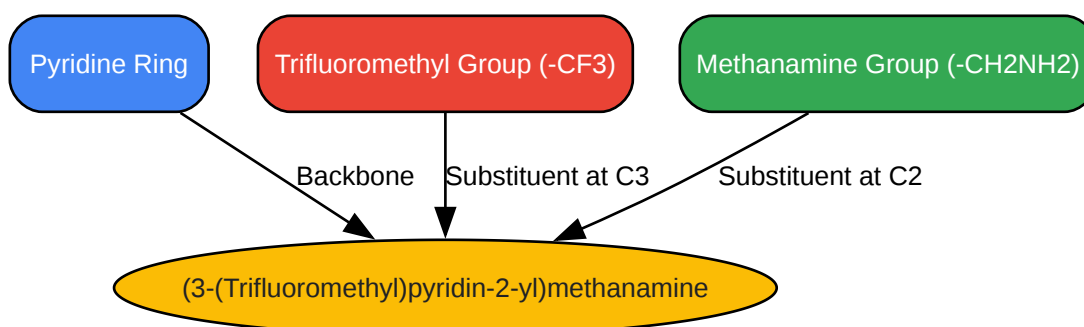
General Protocol: Purity and Identity Confirmation by NMR Spectroscopy

- **Objective:** To confirm the identity and assess the purity of **(3-(Trifluoromethyl)pyridin-2-yl)methanamine hydrochloride** using ^1H NMR spectroscopy.
- **Materials:**
 - **(3-(Trifluoromethyl)pyridin-2-yl)methanamine hydrochloride** sample
 - Deuterated solvent (e.g., DMSO- d_6 or D_2O)
 - NMR tubes

- NMR spectrometer (e.g., 400 MHz)
- Procedure: a. Accurately weigh approximately 5-10 mg of the sample. b. Dissolve the sample in ~0.6 mL of the chosen deuterated solvent in a clean, dry vial. c. Transfer the solution to an NMR tube. d. Acquire the ^1H NMR spectrum according to the instrument's standard operating procedures. e. Process the spectrum (Fourier transform, phase correction, and baseline correction). f. Integrate the signals and compare the chemical shifts to expected values for the structure to confirm identity and assess purity against any observed impurities.[7]

Logical Relationships and Structure

The following diagram illustrates the structural components of the parent molecule, (3-(Trifluoromethyl)pyridin-2-yl)methanamine.



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Caption: Structural components of the parent amine.

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